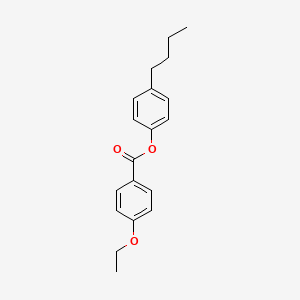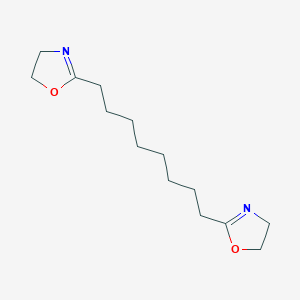
2,2'-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) is a synthetic organic compound known for its unique structural properties. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the octane-1,8-diyl linker between two oxazole rings imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) typically involves the reaction of 1,8-diaminooctane with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazole rings. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazoles with different oxidation states.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the oxazole rings can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce dihydrooxazoles.
Aplicaciones Científicas De Investigación
2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism by which 2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The octane-1,8-diyl linker provides flexibility, allowing the molecule to adopt various conformations and interact with different targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Ethylenedioxy)diethanethiol: A dithiol-based compound used in polymer synthesis.
1,4-Diazabicyclo[2.2.2]octane: A strong nucleophilic reagent used in organic synthesis.
3-(Octanoyloxy)propane-1,2-diyl bis(decanoate): Used in the fabrication of organic photovoltaics.
Uniqueness
2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) is unique due to its specific structural features, including the octane-1,8-diyl linker and the presence of two oxazole rings
Propiedades
Número CAS |
42469-21-6 |
|---|---|
Fórmula molecular |
C14H24N2O2 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
2-[8-(4,5-dihydro-1,3-oxazol-2-yl)octyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H24N2O2/c1(3-5-7-13-15-9-11-17-13)2-4-6-8-14-16-10-12-18-14/h1-12H2 |
Clave InChI |
MPPNPBNSYXFIBF-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)CCCCCCCCC2=NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


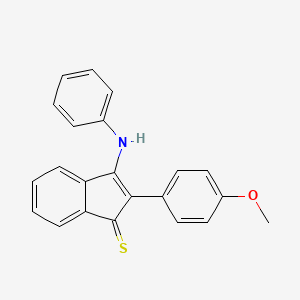

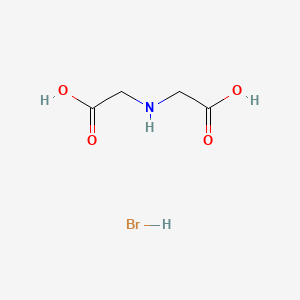
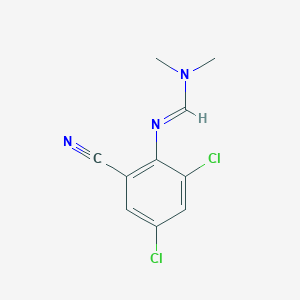
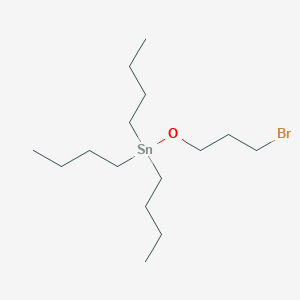
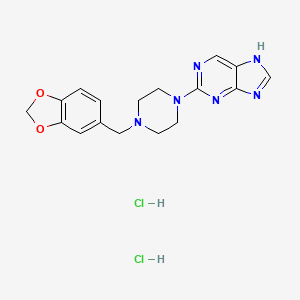
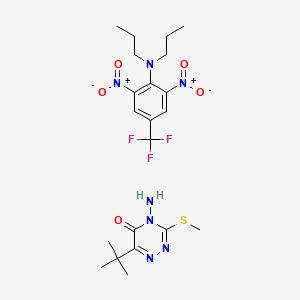
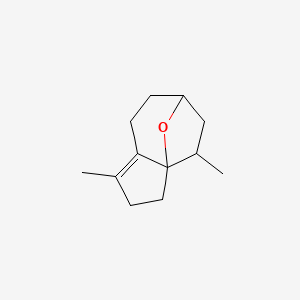
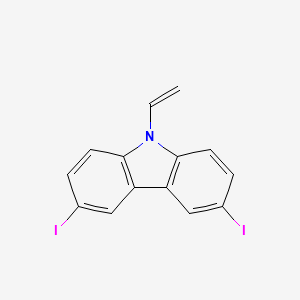
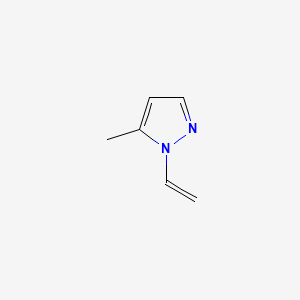
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
